Sulindac Sulfide COX-1/COX-2 Inhibition Profile Versus Rofecoxib and Indomethacin
In a purified ovine COX-1 and COX-2 enzyme assay, the active metabolite sulindac sulfide exhibited a COX-1 IC₅₀ of 1.8 µM and a COX-2 IC₅₀ of 6.3 µM, yielding a COX-2/COX-1 selectivity ratio of 0.29 (i.e., 3.5-fold preference for COX-1) [1]. In direct comparison, rofecoxib demonstrated pronounced COX-2 selectivity with a COX-1 IC₅₀ >300 µM and COX-2 IC₅₀ of 2.7 µM, while indomethacin showed strong COX-1 preference with a COX-1 IC₅₀ of 0.02 µM and COX-2 IC₅₀ of 1.0 µM [1]. The parent prodrug sulindac and the sulfone metabolite exhibited minimal COX inhibition (COX-1 and COX-2 IC₅₀ values >300 µM), confirming that the sulfide metabolite alone mediates COX-dependent effects [1].
| Evidence Dimension | COX-1 and COX-2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Sulindac sulfide: COX-1 IC₅₀ = 1.8 µM, COX-2 IC₅₀ = 6.3 µM |
| Comparator Or Baseline | Rofecoxib: COX-1 IC₅₀ >300 µM, COX-2 IC₅₀ = 2.7 µM; Indomethacin: COX-1 IC₅₀ = 0.02 µM, COX-2 IC₅₀ = 1.0 µM |
| Quantified Difference | Sulindac sulfide COX-2/COX-1 ratio = 3.5; Rofecoxib ratio <0.009; Indomethacin ratio = 50 |
| Conditions | Purified ovine COX-1 and COX-2 isozymes; enzyme activity assay |
Why This Matters
This intermediate COX-1/COX-2 inhibition profile distinguishes sulindac sulfide from highly selective COX-2 inhibitors (rofecoxib) and strong COX-1 inhibitors (indomethacin), directly informing compound selection for studies requiring balanced or tissue-specific prostaglandin modulation.
- [1] Gurpinar E, Grizzle WE, Piazza GA. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Front Oncol. 2013;3:181. Table 1. doi:10.3389/fonc.2013.00181 View Source
